molecular formula C11H16OS B15243316 1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol

1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol

Cat. No.: B15243316
M. Wt: 196.31 g/mol
InChI Key: KVNQUEBLFVWJAH-UHFFFAOYSA-N
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Description

1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol is an organic compound with the molecular formula C11H16OS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a phenyl ring substituted with a propan-2-yloxy group

Preparation Methods

The synthesis of 1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyacetophenone and isopropyl bromide.

    Etherification: The phenolic hydroxyl group of 4-hydroxyacetophenone is etherified using isopropyl bromide in the presence of a base like potassium carbonate to form 4-(propan-2-yloxy)acetophenone.

    Reduction: The carbonyl group of 4-(propan-2-yloxy)acetophenone is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Thiol Formation: The final step involves the conversion of the alcohol to a thiol group using a thiolating agent like thiourea, followed by hydrolysis to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Addition: The compound can undergo addition reactions with electrophiles, particularly at the thiol group.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), bases (e.g., sodium hydroxide), and nucleophiles (e.g., alkyl halides). Major products formed from these reactions include disulfides, substituted thiols, and addition products.

Scientific Research Applications

1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound’s thiol group makes it a useful reagent in bioconjugation reactions, where it can be attached to biomolecules for labeling or modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting thiol-sensitive pathways.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of 1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to modifications that affect their function. This interaction can influence various biochemical pathways, making the compound a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol can be compared with similar compounds such as:

    1-[4-(Propan-2-yl)phenyl]ethane-1-thiol: This compound lacks the oxygen atom in the propan-2-yloxy group, which can influence its reactivity and applications.

    1-[4-(Propan-2-yloxy)phenyl]ethane-1-ol: This compound has a hydroxyl group instead of a thiol group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of a thiol group with a propan-2-yloxy-substituted phenyl ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

1-(4-propan-2-yloxyphenyl)ethanethiol

InChI

InChI=1S/C11H16OS/c1-8(2)12-11-6-4-10(5-7-11)9(3)13/h4-9,13H,1-3H3

InChI Key

KVNQUEBLFVWJAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C)S

Origin of Product

United States

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